molecular formula C7H6BrN3O2 B13658937 5-Bromopyridine-2,3-dicarboxamide

5-Bromopyridine-2,3-dicarboxamide

Cat. No.: B13658937
M. Wt: 244.05 g/mol
InChI Key: MZMKGOQRKGTPMS-UHFFFAOYSA-N
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Description

5-Bromopyridine-2,3-dicarboxamide is an organic compound with the molecular formula C₇H₆BrN₃O₂ and a molecular weight of 244.05 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound, and contains bromine and carboxamide functional groups. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopyridine-2,3-dicarboxamide typically involves the bromination of pyridine derivatives. One common method is the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester using N-bromosuccinimide (NBS) as the brominating reagent and azobisisobutyronitrile (AIBN) as an initiator . The reaction is carried out under mild conditions, and the product is purified through crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions followed by purification processes such as recrystallization and distillation. The compound is then stored under controlled conditions to maintain its stability and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromopyridine-2,3-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in coupling reactions such as Suzuki-Miyaura coupling.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted pyridine derivatives .

Scientific Research Applications

5-Bromopyridine-2,3-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromopyridine-2,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and carboxamide groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromopyridine-2,3-dicarboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-bromopyridine-2,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O2/c8-3-1-4(6(9)12)5(7(10)13)11-2-3/h1-2H,(H2,9,12)(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMKGOQRKGTPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)N)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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